molecular formula C27H30N6OS B12150528 2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide

2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide

Cat. No.: B12150528
M. Wt: 486.6 g/mol
InChI Key: QRCDEIGPEMNZMM-QRQIAZFYSA-N
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Description

The compound with the molecular formula C27H30N6OS is an organic molecule that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C27H30N6OS typically involves multi-step organic reactions. One common method includes the formation of the heterocyclic ring system through cyclization reactions. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of C27H30N6OS may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. This includes the use of automated systems to control temperature, pressure, and the addition of reagents. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

C27H30N6OS: undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, leading to the formation of reduced derivatives.

    Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group of atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are typical reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

C27H30N6OS: has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where heterocyclic compounds have shown efficacy.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of C27H30N6OS involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to C27H30N6OS include other heterocyclic molecules with similar ring structures and functional groups. Examples include:

    C27H30N6O2S: A compound with an additional oxygen atom.

    C27H30N6S: A compound lacking the oxygen atom.

Uniqueness

The uniqueness of C27H30N6OS lies in its specific combination of atoms and the resulting chemical properties. This makes it particularly useful in applications where other similar compounds may not be as effective or versatile.

Properties

Molecular Formula

C27H30N6OS

Molecular Weight

486.6 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(1-methylpyrrol-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C27H30N6OS/c1-19-8-14-22(15-9-19)33-25(20-10-12-21(13-11-20)27(2,3)4)30-31-26(33)35-18-24(34)29-28-17-23-7-6-16-32(23)5/h6-17H,18H2,1-5H3,(H,29,34)/b28-17-

InChI Key

QRCDEIGPEMNZMM-QRQIAZFYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C\C3=CC=CN3C)C4=CC=C(C=C4)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CN3C)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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